molecular formula C20H14N4O6 B7754077 5-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzene-1,3-dicarboxylic acid

5-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzene-1,3-dicarboxylic acid

Cat. No.: B7754077
M. Wt: 406.3 g/mol
InChI Key: AFNJFCVVOGHSJE-UHFFFAOYSA-N
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Description

5-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzene-1,3-dicarboxylic acid is a complex organic compound featuring a quinazolinone and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of quinazolinone derivatives with pyrrole intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as methanesulfonic acid and solvents like methanol, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .

Scientific Research Applications

5-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzene-1,3-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzene-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzene-1,3-dicarboxylic acid apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications .

Properties

IUPAC Name

5-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O6/c21-16-15(17-22-13-4-2-1-3-12(13)18(26)23-17)14(25)8-24(16)11-6-9(19(27)28)5-10(7-11)20(29)30/h1-7H,8,21H2,(H,27,28)(H,29,30)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNJFCVVOGHSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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